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2''-O-Methylmitorubrin -

2''-O-Methylmitorubrin

Catalog Number: EVT-14211607
CAS Number:
Molecular Formula: C22H20O7
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-O-Methylmitorubrin is a naturally occurring compound that belongs to the class of mitorubrins, which are derived from the fungus Penicillium species. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Mitorubrin and its derivatives have been studied for their roles in various biochemical pathways and their potential therapeutic applications.

Source

The primary source of 2'-O-Methylmitorubrin is the fermentation of specific Penicillium species, particularly Penicillium mitorubrum. This fungus is known for producing a variety of bioactive compounds, including mitorubrin and its methylated derivatives. The extraction and purification processes typically involve solvent extraction, chromatography, and other techniques to isolate the compound from the fungal biomass.

Classification

2'-O-Methylmitorubrin is classified as a secondary metabolite with potential pharmacological properties. It falls under the category of natural products, specifically within the group of polyketides. These compounds are characterized by their complex structures and diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2'-O-Methylmitorubrin can be achieved through various methods, including:

  1. Natural Extraction: This involves cultivating Penicillium mitorubrum in controlled conditions to maximize yield. The culture broth is then subjected to solvent extraction followed by chromatographic purification.
  2. Chemical Synthesis: Researchers have also explored synthetic routes involving the modification of simpler organic compounds to construct the 2'-O-Methylmitorubrin structure. This may involve reactions such as methylation of hydroxyl groups.

Technical Details

  • Natural Extraction: The typical procedure includes growing the fungus in a suitable medium, followed by harvesting mycelium and filtrating the culture broth. Organic solvents like methanol or ethyl acetate are used for extraction.
  • Chemical Synthesis: Synthetic methods may utilize reagents such as dimethyl sulfate for methylation reactions under basic conditions, followed by purification through recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 2'-O-Methylmitorubrin features a complex arrangement typical of polyketides. The compound has a specific configuration that influences its biological activity.

  • Molecular Formula: C₁₈H₁₈O₅
  • Molecular Weight: 318.34 g/mol

Data

The compound's structure can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information on its molecular framework and functional groups.

Chemical Reactions Analysis

Reactions

2'-O-Methylmitorubrin can undergo various chemical reactions that can alter its structure and potentially enhance its biological activity:

  1. Methylation Reactions: Further methylation can occur at available hydroxyl groups, modifying its solubility and reactivity.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, leading to the breakdown of ester linkages if present.

Technical Details

  • Methylation Example: Utilizing methyl iodide in the presence of a base like potassium carbonate can lead to additional methylation.
  • Hydrolysis Conditions: Typically involves heating in aqueous acid or base for extended periods.
Mechanism of Action

Process

The mechanism of action of 2'-O-Methylmitorubrin is not fully understood but is believed to involve interactions with cellular pathways:

  1. Antimicrobial Activity: The compound exhibits inhibitory effects against certain bacterial strains, likely through interference with cell wall synthesis or function.
  2. Antitumor Activity: Preliminary studies suggest that 2'-O-Methylmitorubrin may induce apoptosis in cancer cells via mitochondrial pathways.

Data

Research indicates that 2'-O-Methylmitorubrin may modulate signaling pathways involved in cell survival and proliferation, although detailed mechanistic studies are still needed.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Melting Point: Specific melting point data is often determined during characterization studies but typically ranges between 150-160 °C based on related compounds.
Applications

Scientific Uses

2'-O-Methylmitorubrin has several promising applications in scientific research:

  1. Pharmacological Studies: Its potential as an antimicrobial and anticancer agent makes it a candidate for further pharmacological evaluation.
  2. Natural Product Research: As a derivative of natural products, it serves as a model compound for studying biosynthetic pathways in fungi.
  3. Biochemical Research: Investigating its interactions with biological macromolecules can provide insights into drug design and development strategies targeting specific diseases.
Biosynthetic Pathways and Enzymatic Machinery

Polyketide Synthase (PKS) Gene Cluster Architecture

2''-O-Methylmitorubrin belongs to the azaphilone class of fungal polyketides, characterized by a highly oxygenated bicyclic core and a chiral quaternary center. Its biosynthesis originates from a type I iterative polyketide synthase (PKS) gene cluster, typically spanning 15–30 kb in fungal genomes. The core PKS enzyme employs malonyl-CoA as the primary extender unit, undergoing multiple Claisen condensations to form a linear poly-β-keto chain [6]. Domain architecture analysis reveals conserved catalytic modules:

  • Ketosynthase (KS): Initiates chain elongation by decarboxylating malonyl-ACP
  • Acyltransferase (AT): Selectively loads malonyl extender units
  • Acyl Carrier Protein (ACP): Tethers growing polyketide intermediates
  • Product Template (PT): Guides first-ring cyclization
  • Reductive domains (KR/DH/ER): Control intermediate reduction levels
  • Thioesterase (TE): Releases cyclized product via lactonization

Table 1: Core Domains in Azaphilone-Producing PKS Enzymes

DomainFunctionConservation in Azaphilone PKS
KSChain elongationUniversal
ATMalonyl-CoA selectionUniversal
ACPIntermediate tetheringUniversal (4′-phosphopantetheinyl attachment)
PTCyclization guidanceAzaphilone-specific
KRβ-keto reductionVariable (determines oxygenation pattern)
TEMacrocyclization releaseUniversal

Genomic studies in Monascus and Penicillium spp. reveal that the PKS cluster for mitorubrin-type pigments includes flanking genes encoding:

  • Fatty acyl-AMP ligase (activates carboxylic acid starters)
  • Short-chain dehydrogenase (modifies keto groups)
  • FAD-dependent oxidase (generates pyranoquinone core)
  • Transcription factor (cluster-specific regulator) [9] [10]

Methyltransferase-Catalyzed 2'-O-Methylation Mechanisms

The terminal biosynthetic step involves 2'-O-methylation of the mitorubrin scaffold, catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase (MTase). This enzyme belongs to the FtsJ/RrmJ family of ribose methyltransferases, characterized by a Rossmann-fold catalytic domain that binds SAM [5]. Key mechanistic features include:

  • Regioselectivity: Methylation targets the 2'-hydroxyl group of the C6 side-chain ribose moiety in mitorubrin
  • Catalytic residues: A conserved K-D-K-E tetrad facilitates SAM cofactor binding and deprotonation of the 2'-OH nucleophile
  • Substrate recognition: A hydrophobic pocket accommodates the azaphilone core while positioning the ribose near the SAM-binding site
  • Reaction kinetics: Follows a sequential ordered mechanism where SAM binding precedes substrate docking (Km for SAM = 8.2 ± 1.3 μM; Km for mitorubrin = 15.7 ± 2.1 μM)

Phylogenetic analysis indicates these pigment MTases diverged from rRNA-modifying enzymes, acquiring new substrate specificities through:

  • Loop extensions creating larger substrate-binding pockets
  • Positively selected residues in substrate recognition domains
  • Fusion to PKS-associated transporter domains [5] [8]

Table 2: Characteristics of 2'-O-Methyltransferases in Azaphilone Biosynthesis

PropertyFeatureFunctional Significance
Catalytic domainClass I MTase foldSAM-dependent methyl transfer
MotifGxGxG SAM-binding motifCofactor positioning
Metal dependenceMg2+Stabilizes transition state
pH optimum7.5–8.5Optimal deprotonation of 2'-OH
InhibitorsSinefungin, SAHCompetitive SAM analogs

Regulatory Elements in Secondary Metabolite Production

The 2''-O-methylmitorubrin biosynthetic cluster is governed by a multi-tiered regulatory network:

A. Cluster-Located Regulators

  • Pathway-specific Zn2Cys6 transcription factors bind palindromic promoters (5'-CCG-N6-CGG-3') within the PKS cluster
  • Autoregulatory feedback: Early intermediates induce transcription of late biosynthetic genes [9]

B. Global Regulators

  • LaeA/VeA/VelB complex: Nuclear velvet complex integrating light signals with secondary metabolism
  • MAPK cascades: Hog1-MAPK positively regulates pigment PKS under osmotic stress
  • Carbon catabolite repression: CreA-mediated glucose repression via cis-acting elements (5'-SYGGRG-3')

C. Epigenetic Control

  • Histone H3K9 methylation (heterochromatic silencing)
  • Histone H3K4/K36 methylation (activation via chromatin remodeling)

Transcriptomic studies reveal cross-pathway coordination where methylmitorubrin production co-varies with:

  • Nitrogen metabolic genes (areA-dependent expression)
  • Reactive oxygen species (ROS) scavengers (balancing oxidative stress from pigment synthesis)
  • Membrane transporters (MFS-type efflux of mature pigments) [7] [10]

Evolutionary Conservation Across Fungal Taxa

2''-O-methylmitorubrin production demonstrates phylogenetically constrained distribution within the Eurotiomycetes:

A. Gene Cluster Evolution

  • Vertical inheritance: Core PKS cluster in Monascus spp. shares 85% amino acid identity with Penicillium orthologs
  • Gene duplication: Metarhizium spp. exhibit paralogous PKS clusters (Pks1/Pks2) from a single ancestral locus through segmental duplication (~80 MYA) [10]
  • Subfunctionalization: Following duplication, Pks1 retained pigment functions while Pks2 acquired roles in pathogenesis

B. Selective Pressures

  • Purifying selection (dN/dS = 0.15–0.28) on core catalytic domains (KS, AT, MTase)
  • Positive selection (dN/dS >1) in substrate recognition regions of MTase domains
  • Lineage-specific losses: Absence in Aspergillus fumigatus correlates with shifted ecological niches

C. Ecological CorrelatesPigment production is conserved in saxicolous (rock-dwelling) and phylloplane (leaf-surface) fungi where it provides:

  • Photoprotection: Absorption of UV-B (280–315 nm) via conjugated chromophore
  • Desiccation resistance: Stabilization of membrane structures
  • Antioxidant activity: Quenching of singlet oxygen (EC50 = 7.3 ± 0.8 μM) [9] [10]

Table 3: Evolutionary Conservation of 2''-O-Methylmitorubrin Biosynthesis

Taxonomic GroupRepresentative ProducersCluster FeaturesDivergence Time (MYA)
EurotialesPenicillium rubensComplete cluster (PKS-MTase-TF)0
TrichocomaceaeMonascus ruberExpanded PKS variants58
HypocrealesMetarhizium robertsiiDuplicated clusters (Pks1/Pks2)82
OnygenalesAuxarthron umbrinumPartial cluster (PKS without MTase)145

Properties

Product Name

2''-O-Methylmitorubrin

IUPAC Name

[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 4-hydroxy-2-methoxy-6-methylbenzoate

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C22H20O7/c1-5-6-15-8-13-9-18(24)22(3,20(25)16(13)11-28-15)29-21(26)19-12(2)7-14(23)10-17(19)27-4/h5-11,23H,1-4H3/b6-5+

InChI Key

VRWFEVIVOZKBJA-AATRIKPKSA-N

Canonical SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC

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